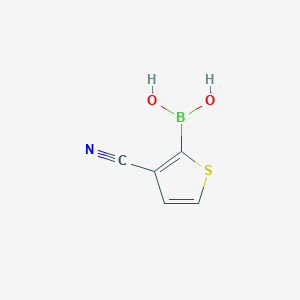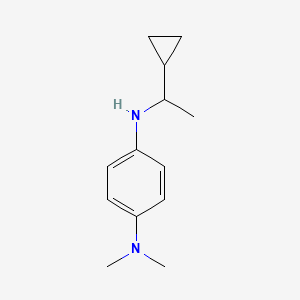
n1-(1-Cyclopropylethyl)-n4,n4-dimethylbenzene-1,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(1-Cyclopropylethyl)-N4,N4-dimethylbenzene-1,4-diamine is an organic compound with a unique structure that includes a cyclopropyl group attached to an ethyl chain, which is further connected to a benzene ring substituted with two methyl groups and two amine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1-Cyclopropylethyl)-N4,N4-dimethylbenzene-1,4-diamine typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be synthesized through various methods, including the Simmons-Smith reaction, which involves the reaction of alkenes with diiodomethane and a zinc-copper couple.
Attachment to the Ethyl Chain: The cyclopropyl group is then attached to an ethyl chain through a nucleophilic substitution reaction.
Substitution on the Benzene Ring: The ethyl chain with the cyclopropyl group is then introduced to a benzene ring that has been pre-substituted with two methyl groups and two amine groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis systems to streamline the process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N1-(1-Cyclopropylethyl)-N4,N4-dimethylbenzene-1,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced amine derivatives.
Substitution: Substituted amine derivatives with various functional groups.
Scientific Research Applications
N1-(1-Cyclopropylethyl)-N4,N4-dimethylbenzene-1,4-diamine has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent due to its unique structure and reactivity.
Materials Science: The compound’s structural properties make it suitable for use in the development of advanced materials, including polymers and nanomaterials.
Biological Research: It is used in studies investigating the interaction of small molecules with biological macromolecules, providing insights into molecular mechanisms and potential therapeutic targets.
Mechanism of Action
The mechanism of action of N1-(1-Cyclopropylethyl)-N4,N4-dimethylbenzene-1,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The cyclopropyl group and amine functionalities play a crucial role in binding to these targets, influencing their activity and resulting in desired biological effects .
Comparison with Similar Compounds
Similar Compounds
N1-(1-Cyclopropylethyl)-N1-phenylacetamide: Similar in structure but with different substituents on the benzene ring.
N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide: Contains a cyclopropyl group and a sulfonamide moiety.
Uniqueness
N1-(1-Cyclopropylethyl)-N4,N4-dimethylbenzene-1,4-diamine is unique due to its specific combination of a cyclopropyl group, ethyl chain, and dimethyl-substituted benzene ring with amine groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H20N2 |
|---|---|
Molecular Weight |
204.31 g/mol |
IUPAC Name |
1-N-(1-cyclopropylethyl)-4-N,4-N-dimethylbenzene-1,4-diamine |
InChI |
InChI=1S/C13H20N2/c1-10(11-4-5-11)14-12-6-8-13(9-7-12)15(2)3/h6-11,14H,4-5H2,1-3H3 |
InChI Key |
OEFIXVXBYVWCCP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CC1)NC2=CC=C(C=C2)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


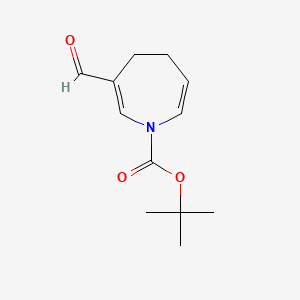

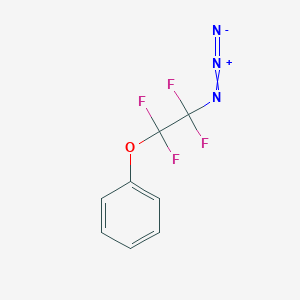
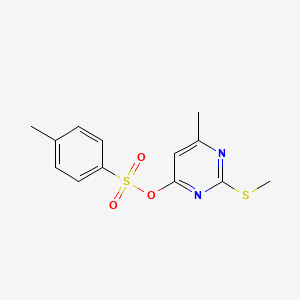
![tert-butyl N-{4-[2-(2-hydroxyethoxy)ethoxy]phenyl}carbamate](/img/structure/B15300199.png)
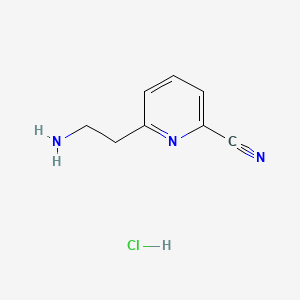
![Tert-butyl 1-(difluoromethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B15300206.png)
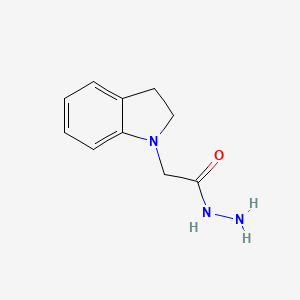

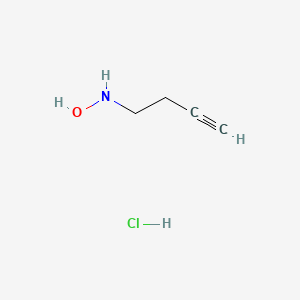
![2-(4-{2-[3-(1,3-oxazol-2-yl)phenyl]ethynyl}-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride](/img/structure/B15300222.png)


